Hydrastine

GABAA receptor pharmacology competitive antagonism convulsant screening

Hydrastine, specifically the (1R,9S)-β-hydrastine enantiomer, is a phthalideisoquinoline alkaloid essential for assay reproducibility in dopamine biosynthesis (TH inhibition, IC₅₀ 20.7 µM), GABAA pharmacology, and CYP-mediated drug-botanical interaction studies. Unlike co-occurring berberine, hydrastine dominates systemic exposure (AUC 42× berberine) and potently inactivates CYP3A4 (kinactivation 0.23 min⁻¹), making it the primary driver of goldenseal-drug interactions. USP and Phyproof reference standards (≥98% HPLC) are specified for USP-NF monographs of Powdered Goldenseal and Goldenseal Extract. CROs performing GABAA safety pharmacology panels should procure both enantiomers to control for stereoselectivity. Pharmacologists modeling L-DOPA adjunctive therapies rely on hydrastine as an enantioselective positive control for TH-dependent dopamine depletion without direct cytotoxicity (safe up to 250 µM).

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 118-08-1; 5936-28-7; 7400-89-7
Cat. No. B15612555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrastine
CAS118-08-1; 5936-28-7; 7400-89-7
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1
InChIKeyJZUTXVTYJDCMDU-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrastine (CAS 118-08-1) Procurement Guide: A Phthalideisoquinoline Alkaloid with Quantifiable Differentiation for Neuroscience and DMPK Research


Hydrastine, primarily isolated as the (1R,9S)-(−)-β-hydrastine enantiomer from Hydrastis canadensis (goldenseal), is a phthalideisoquinoline alkaloid with a distinct pharmacological fingerprint. Unlike the co-occurring and more abundant alkaloid berberine, hydrastine exhibits a unique combination of potent competitive GABAA receptor antagonism and enantioselective inhibition of tyrosine hydroxylase (TH)-mediated dopamine biosynthesis [1], [2]. Its methylenedioxyphenyl moiety enables mechanism-based cytochrome P450 (CYP) inactivation—a property absent in many structurally related isoquinoline alkaloids—making it a critical probe for drug-botanical interaction studies [3]. Available analytical reference standards (USP, Phyproof®) with ≥98% HPLC purity support its use in quality control and regulatory testing of goldenseal dietary supplements .

Why Hydrastine Cannot Be Substituted by Berberine, Hydrastinine, or Noscapine in Pharmacological Studies


Hydrastis canadensis extracts contain berberine, hydrastine, hydrastinine, and canadine in variable ratios, yet these alkaloids are pharmacodynamically and pharmacokinetically non-interchangeable. Berberine, a protoberberine, primarily intercalates DNA and inhibits CYP2D6 (IC50 9.9 µM), whereas hydrastine is a phthalideisoquinoline that potently inhibits CYP3A4-mediated testosterone 6β-hydroxylation (IC50 25–30 µM), leaving CYP2D6 relatively unaffected [1]. Hydrastinine, a semisynthetic hydrolysis product, lacks both TH inhibitory activity and GABAA antagonist properties entirely [2], [3]. Noscapine, despite sharing the phthalideisoquinoline core, bears an additional C-8 oxygen substituent that fundamentally alters its receptor-binding profile, targeting noscapine-specific brain binding sites rather than GABAA receptors [3]. Consequently, procurement of the correct enantiomerically pure hydrastine standard is mandatory for assay reproducibility in dopamine biosynthesis, GABAA pharmacology, and CYP-mediated drug interaction studies.

Quantitative Differentiation Evidence for Hydrastine: Head-to-Head Data Against Key Comparators


GABAA Receptor Antagonism: (+)-Hydrastine Is 8× More Potent Than Bicuculline in Radioligand Binding

(+)-Hydrastine, the 1S,9R enantiomer, is a competitive GABAA antagonist with 8-fold higher affinity than bicuculline at high-affinity GABAA binding sites, as measured by [³H]-muscimol displacement in rat brain membranes [1]. In functional assays, (+)-hydrastine (pA₂ 6.5) was 2.5× more potent than bicuculline (pA₂ 6.1) at antagonizing GABA responses in guinea-pig isolated ileum, and was twice as potent as a convulsant in mice (CD₅₀ 0.16 vs. 0.32 mg/kg, i.v.) [1]. This stereoselectivity is critical: the commercially prevalent (−)-hydrastine enantiomer (1R,9S) is 180-fold less potent as a convulsant, making enantiomeric specification essential for procurement [1].

GABAA receptor pharmacology competitive antagonism convulsant screening

Dopamine Biosynthesis Inhibition: (1R,9S)-β-Hydrastine Exhibits Absolute Enantioselectivity Over Its (1S,9R) Counterpart

In PC12 cells, only the (1R,9S)-(−)-β-hydrastine enantiomer inhibits dopamine biosynthesis (IC₅₀ = 20.7 µM at 48 h), while the (1S,9R)-(+)-enantiomer shows no measurable inhibition at equivalent concentrations [1]. More strikingly, the semisynthetic derivative hydrastinine hydrochloride—which might be erroneously sourced as a hydrastine analog—also lacks any dopamine-lowering activity [1]. The inhibition is mediated through competitive TH inhibition (33% inhibition at 20 µM) without cytotoxicity up to 250 µM, and correlates with reduced intracellular cAMP and Ca²⁺ levels [2]. This enantioselectivity parallels the GABAA pharmacology where the opposite enantiomer is the active species, creating a unique bidirectional stereoselectivity profile not observed in berberine, canadine, or noscapine.

tyrosine hydroxylase inhibition dopaminergic neuronal models Parkinson's disease research

CYP3A4 Inhibition: Hydrastine Is 13–16× More Potent Than Berberine, with Mechanism-Based Inactivation

In human hepatic microsomes, hydrastine inhibits CYP3A4-mediated testosterone 6β-hydroxylation with IC₅₀ values of 25 µM and 30 µM for the (+)- and (−)-isomers respectively, whereas berberine—the co-occurring goldenseal alkaloid—is 13–16× less potent (IC₅₀ ≈ 400 µM) [1]. Critically, the inhibition by (−)-hydrastine is NADPH-dependent and mechanism-based, exhibiting a kinactivation of 0.23 min⁻¹ and a KI of ~110 µM, with demonstrable P450 metabolic-intermediate (MI) complex formation across CYP2C9, CYP2D6, and CYP3A4 isoforms [1]. An independent study confirmed that (−)-β-hydrastine inhibits CYP3A4/5 (midazolam hydroxylation) with an IC₅₀ of 58 µM and a substantial NADPH-dependent IC₅₀ shift ratio of 5.9, indicative of time-dependent inhibition, while berberine activated CYP3A4/5 under identical conditions [2]. This divergent CYP interaction profile means that substituting berberine for hydrastine in DMPK interaction studies will yield qualitatively different—and potentially opposite—results.

drug-drug interaction cytochrome P450 herb-drug interaction

Systemic Exposure: Hydrastine Achieves 42× Greater Human AUC Than Berberine After Equimolar Oral Co-Administration

In a clinical pharmacokinetic study (n=11 healthy adults), a single oral dose of goldenseal supplement delivering 78 mg hydrastine and 132 mg berberine resulted in dramatically different systemic exposures. Hydrastine achieved a Cmax of 225 ± 100 ng/mL at tmax of 1.5 ± 0.3 h with an AUC of 6.4 ± 4.1 ng·h/mL·kg, whereas berberine reached only Cmax 1.1 ± 1.2 ng/mL with an AUC of 0.15 ± 0.09 ng·h/mL·kg . This represents a ~42-fold higher dose-normalized AUC for hydrastine. Furthermore, berberine's elimination phase was not discernible from the serum concentration-time profile, precluding half-life determination, while hydrastine exhibited a well-defined elimination t₁/₂ of 4.8 ± 1.4 h . Phase I metabolites of hydrastine underwent glucuronidation but not sulfation, whereas berberine metabolites were preferentially sulfated, indicating divergent Phase II metabolic routing . These pharmacokinetic distinctions mean that in vivo pharmacological effects attributed to goldenseal cannot be assumed to arise from berberine when hydrastine achieves orders-of-magnitude greater systemic concentrations.

pharmacokinetics bioavailability serum exposure

Transporter Inhibition Selectivity: Hydrastine Spares OCT3 While Berberine Strongly Inhibits It, Enabling Dissection of Transporter-Mediated Interactions

A comparative transporter inhibition panel reveals that at 10 µM, (−)-β-hydrastine inhibits OCT3-mediated transport by only 3%, whereas berberine achieves 55% inhibition under identical conditions [1]. Conversely, hydrastine is a more potent inhibitor of OCT1 (IC₅₀ = 6.6 µM) than of OCT3 or PMAT, while berberine potently inhibits OCT3 (95% inhibition at 100 µM) and moderately inhibits PMAT and THTR2 [1], . Hydrastinine, often a synthetic by-product, shows negligible inhibition across all transporters tested at 10 µM (OCT3: −5%, PMAT: 11%, THTR2: 2%) [1]. This differential transporter inhibition fingerprint renders hydrastine a valuable tool for isolating OCT1-dependent transport phenomena from OCT3-mediated effects—a dissection not achievable with berberine or hydrastinine.

organic cation transporter OCT1 OCT3 solute carrier

Hydrastine: High-Confidence Research and Industrial Application Scenarios Based on Quantitative Evidence


GABAA Receptor Pharmacological Profiling and Convulsant Screening

The (+)-hydrastine enantiomer (1S,9R) serves as a high-potency competitive GABAA antagonist for receptor-binding displacement assays and functional electrophysiology. Its 8-fold greater binding affinity over bicuculline (IC₅₀ 2.37 vs. 19.7 µM) and 2-fold greater in vivo convulsant potency (CD₅₀ 0.16 vs. 0.32 mg/kg i.v.) make it the preferred ligand when bicuculline's potency is insufficient for discriminating partial agonism or allosteric modulation . Contract research organizations (CROs) offering GABAA safety pharmacology panels should stock both enantiomers to control for stereoselectivity.

Dopaminergic Neuronal Model Development and Parkinson's Disease Research

The (1R,9S)-(−)-β-hydrastine enantiomer is uniquely suited for in vitro studies of dopamine biosynthesis regulation via competitive tyrosine hydroxylase inhibition (IC₅₀ = 20.7 µM, PC12 cells) . Its absolute enantioselectivity—the (1S,9R)-enantiomer is completely inactive—makes it an indispensable positive control for validating stereochemistry-dependent biological assays . Pharmacologists investigating L-DOPA adjunctive therapies can use hydrastine to model TH-dependent dopamine depletion without direct cytotoxicity (safe up to 250 µM) .

Clinical Drug-Botanical Interaction Studies and Regulatory DMPK Assessment

Hydrastine's mechanism-based CYP3A4 inactivation (kinactivation = 0.23 min⁻¹, KI ≈ 110 µM) and 13–16× greater CYP3A4 inhibitory potency compared to berberine establish it as the primary driver of goldenseal-mediated drug interactions . Pharmaceutical scientists conducting IND-enabling DMPK studies on botanical products should source high-purity hydrastine analytical standards to characterize time-dependent CYP inhibition parameters and construct physiologically based pharmacokinetic (PBPK) models that accurately predict clinical interaction risk, given hydrastine's dominant systemic exposure (AUC 42× higher than berberine) .

Quality Control and Regulatory Compliance Testing of Goldenseal Dietary Supplements

USP and Phyproof® reference standards of hydrastine (≥98.0% purity by HPLC) are specified for use in USP-NF monographs for Powdered Goldenseal and Powdered Goldenseal Extract . QC laboratories performing identity, assay, and purity testing of goldenseal raw materials and finished products must use these pharmacopeial reference standards to comply with cGMP requirements. Because hydrastine is more bioavailable than berberine and contributes disproportionately to systemic exposure, accurate quantification of hydrastine content is essential for batch-to-batch consistency and safety assessment of commercial supplements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.